Cas no 313404-44-3 (N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide)

N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide structure
313404-44-3 structure
Product Name:N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide
CAS No:313404-44-3
MF:C15H11N3O3S
MW:313.331141710281
CID:5954044
PubChem ID:2318913
Update Time:2025-11-05

N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide
    • Benzamide, N-(3-methyl-2(3H)-benzothiazolylidene)-3-nitro-
    • N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
    • MLS001007189
    • SMR000352473
    • F0174-0183
    • AKOS001037434
    • Oprea1_739634
    • CHEMBL3194008
    • HMS2736E20
    • 313404-44-3
    • Z27379525
    • N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
    • (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
    • AKOS030649880
    • Inchi: 1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3
    • InChI Key: NKJHDCOASSDOPW-UHFFFAOYSA-N
    • SMILES: C(N=C1N(C)C2=CC=CC=C2S1)(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 313.05211239g/mol
  • Monoisotopic Mass: 313.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 508.4±52.0 °C(Predicted)
  • pka: -0.73±0.20(Predicted)

N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide Pricemore >>

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Additional information on N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide

N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide (CAS No. 313404-44-3): A Comprehensive Overview

N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide (CAS No. 313404-44-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its mechanisms of action and therapeutic applications.

The chemical structure of N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide is composed of a benzothiazole moiety linked to a nitrobenzamide group through an imine bond. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The benzothiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The nitrobenzamide group, on the other hand, contributes to the compound's ability to interact with various biological targets.

Recent research has highlighted the potential of N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide as a promising lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, making it a valuable candidate for cancer chemotherapy. The mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

In addition to its antiproliferative effects, N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide has been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes. These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide has also been studied in detail. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed following oral administration and demonstrates good bioavailability. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, and its metabolites are excreted via both renal and hepatic pathways.

To further enhance the therapeutic potential of N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide, researchers have explored various structural modifications. These modifications aim to improve the compound's potency, selectivity, and pharmacokinetic properties. For example, substituting different functional groups on the benzothiazole ring or the nitrobenzamide moiety has led to the development of more potent analogs with enhanced biological activities.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings are encouraging and support further clinical development.

In conclusion, N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide (CAS No. 313404-44-3) represents a promising candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive lead compound for further research and development in medicinal chemistry and pharmaceutical sciences.

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